Direct MNK1/2 Inhibitory Potency Comparison: 1,4-Oxazepane vs. Morpholine Amide Scaffolds
In a patent-derived MNK1/2 inhibitor series (US9908886), the compound bearing the 4-(1,4-oxazepane-4-carbonyl)phenyl group (Example 64) achieved an IC50 of 100 nM against both MNK1 and MNK2 in recombinant kinase assays [1]. The direct morpholine analog (Example 62) displayed identical potency (IC50 100 nM) under the same assay conditions [2], demonstrating that the seven-membered oxazepane ring maintains full target engagement comparable to the six-membered morpholine.
| Evidence Dimension | MNK1/2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 100 nM (MNK1 and MNK2) |
| Comparator Or Baseline | Morpholine analog (US9908886 Example 62): IC50 100 nM |
| Quantified Difference | Equipotent; ΔIC50 = 0 nM |
| Conditions | Recombinant MNK1 and MNK2 kinase domains expressed in E. coli, enzyme inhibition assay |
Why This Matters
Confirms that the 1,4-oxazepane carbonyl aniline is a competent bioisostere for morpholine in kinase inhibitors, offering expanded conformational space without loss of potency.
- [1] BindingDB. (2020). BDBM375524 – 4-(6-(4-(1,4-oxazepane-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile (US9908886, Example 64). IC50: 100 nM (MNK1/2). View Source
- [2] BindingDB. (2020). BDBM375522 – 4-(6-(4-(morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile (US9908886, Example 62). IC50: 100 nM (MNK1/2). View Source
